molecular formula C17H20N2O3S B4571975 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE

2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B4571975
M. Wt: 332.4 g/mol
InChI Key: NJFJCOVQEBYTQC-UHFFFAOYSA-N
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Description

2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a propyl group, and a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the phenoxyacetyl intermediate and subsequent coupling with the thiophene derivative. Common synthetic routes may include:

    Formation of Phenoxyacetyl Intermediate: This step involves the reaction of 2-methylphenol with chloroacetic acid under basic conditions to form 2-(2-methylphenoxy)acetic acid.

    Coupling with Thiophene Derivative: The phenoxyacetyl intermediate is then coupled with a thiophene derivative, such as 5-propyl-3-thiophenecarboxamide, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiophene moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-METHOXYPHENOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
  • 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}BENZOIC ACID

Uniqueness

2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE is unique due to its specific structural features, such as the propyl group on the thiophene ring and the phenoxyacetyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[2-(2-methylphenoxy)acetyl]amino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-6-12-9-13(16(18)21)17(23-12)19-15(20)10-22-14-8-5-4-7-11(14)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFJCOVQEBYTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)COC2=CC=CC=C2C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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